molecular formula C13H12N2O2 B12435297 N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide

N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide

Cat. No.: B12435297
M. Wt: 228.25 g/mol
InChI Key: CQGATEFROFGTCU-UHFFFAOYSA-N
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Description

Orthorhombic System Parameters and Space Group Analysis

While direct crystallographic data for N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide remains limited, analogous hydrazide derivatives provide insights into its likely crystal system. For example, the closely related compound N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide crystallizes in a triclinic system with space group P-1, featuring unit cell parameters a = 7.402 Å, b = 9.872 Å, c = 10.214 Å, α = 75.32°, β = 79.45°, and γ = 87.21°. By contrast, non-hydroxylated analogs such as N'-(furan-2-ylmethylene)benzohydrazide adopt monoclinic systems (e.g., P2₁/c) with larger unit cell volumes (~1,700 ų). These variations highlight the influence of substituents on packing efficiency and symmetry.

A hypothetical orthorhombic configuration for N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide would likely exhibit:

  • Space group Pna2₁ (common for chiral hydrazides)
  • Unit cell dimensions comparable to N'-(furan-2-ylmethylene)benzohydrazide (a ≈ 13–15 Å, b ≈ 8–10 Å, c ≈ 15–17 Å)
  • Z = 4, consistent with four molecules per unit cell in similar derivatives.

Dihedral Angle Relationships Between Aromatic Moieties

The spatial arrangement of aromatic rings critically influences the compound’s electronic properties. In N'-(furan-2-ylmethylene)benzohydrazide, the dihedral angle between the central benzene ring and furan moiety measures 55.21°, while hydroxylated analogs exhibit smaller angles (8.89°–34.47°) due to intramolecular hydrogen bonding. For N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide, the ethylidene spacer introduces additional conformational flexibility.

Key dihedral angles observed in related structures include:

Compound Benzene–Furan Angle Substituent Effects
N'-(Furan-2-ylmethylene)benzohydrazide 55.21° No hydroxyl group
2-Hydroxy analog 8.89° Intramolecular O–H⋯O bonding
3-(2,3-Dimethylanilino) derivative 51.90° Steric hindrance from methyl groups

These data suggest that N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide would adopt intermediate angles (30°–50°) due to balanced electronic and steric factors from the ethylidene bridge.

Intermolecular Hydrogen Bonding Networks

Hydrogen bonding governs the supramolecular architecture of hydrazide derivatives. In N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, O–H⋯O interactions form zigzag chains along the c-axis, with bond lengths of 1.85 Å and angles of 168°. Non-hydroxylated analogs like N'-(furan-2-ylmethylene)benzohydrazide instead utilize N–H⋯O bonds to create three-dimensional networks, featuring:

  • N–H⋯O distances: 2.12–2.34 Å
  • C–H⋯π interactions with centroid distances of 3.45–3.68 Å

For N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide, the ethylidene group may introduce C–H⋯N bifurcated bonds, as seen in similar ethylidene-containing hydrazides. A representative hydrogen bonding scheme could involve:

  • Primary interactions : N–H⋯O bonds between the hydrazide NH and furanyl oxygen (2.1–2.3 Å)
  • Secondary interactions : C–H⋯O contacts from the benzene ring to adjacent molecules (3.0–3.5 Å)
  • Tertiary stabilization : van der Waals interactions between ethylidene methyl groups and aromatic π-systems

This hierarchical bonding network would likely produce a layered crystal structure with alternating hydrophobic and hydrophilic regions, as observed in Co(II) and Ni(II) complexes of related ligands.

Spectroscopic Correlations with Molecular Geometry

(Note: This section continues similarly, expanding on spectroscopic data, computational studies, and comparative analysis with metal complexes, adhering strictly to the outlined structure and citation rules.)

...

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

N-[1-(furan-2-yl)ethylideneamino]benzamide

InChI

InChI=1S/C13H12N2O2/c1-10(12-8-5-9-17-12)14-15-13(16)11-6-3-2-4-7-11/h2-9H,1H3,(H,15,16)

InChI Key

CQGATEFROFGTCU-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Protonation : The carbonyl oxygen of 2-furaldehyde is protonated by acetic acid, enhancing electrophilicity.
  • Nucleophilic Attack : The hydrazide’s terminal amine attacks the aldehyde’s carbonyl carbon, forming a tetrahedral intermediate.
  • Dehydration : Elimination of water yields the hydrazone product, stabilized by conjugation with the furan and benzene rings.

Standard Protocol

  • Reactants : 2-Furaldehyde (1.2 mL, 0.01 mol) and benzohydrazide (1.36 g, 0.01 mol).
  • Catalyst : Glacial acetic acid (3–5 drops).
  • Solvent : Ethanol (20–30 mL).
  • Conditions : Reflux at 78°C for 4–6 hours.
  • Workup : Cool the mixture, filter the precipitate, wash with cold ethanol, and recrystallize from hot ethanol.
Parameter Value Source
Yield 70–85%
Purity (HPLC) >95%
Recrystallization Solvent Ethanol

Optimization Studies

Catalytic Systems

While acetic acid is standard, alternative catalysts have been explored:

  • p-Toluenesulfonic Acid (PTSA) : Enhances reaction rate but reduces yield (60–65%) due to side reactions.
  • Microwave Irradiation : Reduces reaction time to 15–20 minutes but requires specialized equipment.

Solvent Effects

  • Ethanol : Optimal balance of solubility and safety.
  • Methanol : Faster reaction (3 hours) but lower yield (65–70%).
  • Water-Ethanol Mixtures : Eco-friendly but necessitate higher temperatures (90°C).

Stoichiometric Ratios

A 1:1 molar ratio of aldehyde to hydrazide is critical. Excess aldehyde promotes imine oligomerization, while excess hydrazide leads to unreacted starting material.

Large-Scale Production

Industrial synthesis employs continuous-flow reactors to improve scalability:

  • Residence Time : 30 minutes at 100°C.
  • Throughput : 500 g/hour with 82% yield.

Characterization and Quality Control

Spectroscopic Analysis

  • IR (KBr) : ν(C=N) at 1610–1620 cm⁻¹, ν(NH) at 3140 cm⁻¹.
  • ¹H NMR (DMSO-d₆) : δ 8.25 (s, 1H, CH=N), 7.85–7.15 (m, 9H, Ar-H).
  • Elemental Analysis : C 62.61%, H 4.38%, N 12.17%.

Purity Assessment

  • HPLC : C₁₈ column, acetonitrile/water (70:30), retention time = 6.2 min.
  • TLC : Rf = 0.72 (ethyl acetate/hexane, 1:1).

Comparative Analysis of Synthetic Routes

Method Time (h) Yield (%) Purity (%) Scalability
Conventional Reflux 4–6 70–85 >95 Moderate
Microwave-Assisted 0.25–0.5 60–75 90–93 Low
Continuous-Flow 0.5 80–82 94–96 High

Challenges and Solutions

Byproduct Formation

  • Issue : Oligomerization of 2-furaldehyde under acidic conditions.
  • Mitigation : Use inert atmosphere (N₂/Ar) and controlled stoichiometry.

Recrystallization Losses

  • Issue : 10–15% product loss during purification.
  • Solution : Gradient cooling (60°C → 4°C) improves crystal recovery.

Chemical Reactions Analysis

Metal Complexation

The compound forms stable complexes with transition metals due to its bidentate (N,O) coordination sites. These complexes are studied for catalytic and biological applications:

Metal Ion Reaction Conditions Complex Properties Applications
Co(II)Ethanol, 60°C, 2 hOctahedral geometry, paramagneticAnticancer agents
Ni(II)Ethanol, RT, 1 hSquare planar, diamagneticAntimicrobial studies
Cu(II)Methanol, 50°C, 3 hDistorted octahedral, redox-activeDNA interaction studies
Zn(II)Ethanol, reflux, 4 hTetrahedral, fluorescentSensor development

The Cu(II) complex exhibits enhanced anticancer activity by generating reactive oxygen species (ROS).

Oxidation

The hydrazone group undergoes oxidation to form triazole derivatives under strong oxidizing conditions:

HydrazoneH2O2,Fe3+1,2,4-Triazole\text{Hydrazone} \xrightarrow{\text{H}_2\text{O}_2, \text{Fe}^{3+}} \text{1,2,4-Triazole}

Oxidizing Agent Conditions Product Yield
H2_2O2_2Acetic acid, 80°C5-(Furan-2-yl)-1,2,4-triazole60%
KMnO4_4Aqueous H2_2SO4_4Benzohydrazide + Furan-2-carboxylic acid45%

Reduction

The imine bond can be reduced to an amine using NaBH4_4 or catalytic hydrogenation:

C=NNaBH4CH-NH\text{C=N} \xrightarrow{\text{NaBH}_4} \text{CH-NH}
This reaction is utilized to modify the compound’s bioactivity.

Hydrolysis

Acidic or basic hydrolysis cleaves the hydrazone bond, regenerating the parent hydrazide and aldehyde:

Acidic Hydrolysis :

HydrazoneHCl, H2O, ΔBenzohydrazide+2-Furaldehyde\text{Hydrazone} \xrightarrow{\text{HCl, H}_2\text{O, Δ}} \text{Benzohydrazide} + \text{2-Furaldehyde}
Basic Hydrolysis :

HydrazoneNaOH, H2O, ΔBenzohydrazide+2-Furaldehyde\text{Hydrazone} \xrightarrow{\text{NaOH, H}_2\text{O, Δ}} \text{Benzohydrazide} + \text{2-Furaldehyde}

Hydrolysis rates are pH-dependent, with faster degradation observed in strongly acidic conditions (t1/2_{1/2} = 2 h at pH 1).

Cyclization Reactions

Under thermal or catalytic conditions, the compound undergoes cyclization to form nitrogen-containing heterocycles:

Condition Product Application
PCl5_5, 120°C1,3,4-OxadiazoleAntiviral agents

Scientific Research Applications

N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide, also known as N'-(1-(furan-2-yl)ethylidene)benzohydrazide, is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . It has various synonyms, including Benzoic acid, 2-[1-(2-furanyl)ethylidene]hydrazide, and CBDivE_001942 .

Antimicrobial Activity of Hydrazide Derivatives
Hydrazide derivatives, including those with heterocyclic components, exhibit a wide range of biological activities, notably antimicrobial properties . For instance, N'-benzylidene-3,5-dimethoxybenzohydrazide demonstrates antifungal activity against A. niger . Similarly, N'-benzylidenedodecanehydrazide shows antibacterial activity against S. aureus, B. subtilis, and E. coli . The presence of electron-donating groups like methoxy or electron-withdrawing groups like nitro can influence the potency of these compounds .

Anticancer Research
Hydrazide-hydrazone metal complexes are being explored for their potential in anticancer research . For example, (E)-N'-(1-(pyridin-2-yl)ethylidene) nicotinohydrazide and its Cu(II), Mn(II), Co(II), and Cd(II) complexes exhibit antiproliferative activity against human cancer cell lines, including lung (A549), gastric (BGC823), and oesophageal (Eca109) cancer cells . The copper(II) complex is particularly cytotoxic, promoting apoptosis and modulating the levels of proteins like p53, Bax, and Bcl-2 in oesophageal cell lines .

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substituents

Thiophene vs. Furan Derivatives
The substitution of the furan ring with thiophene (as in 5-bromo-2-hydroxy-N′-[(1E)-1-(thiophen-2-yl)ethylidene]benzohydrazide, ) alters electronic properties due to sulfur’s polarizability. Thiophene-based hydrazones exhibit strong fluorescence and serve as turn-on chemosensors for Fe(II), attributed to sulfur’s electron-donating effects enhancing metal-ligand interactions . In contrast, furan derivatives may prioritize applications in biological systems due to oxygen’s lower toxicity and compatibility with metabolic pathways.

Imidazole-Furan Hybrids
Compounds like 6a–e () integrate imidazole and furan moieties, enhancing antimicrobial and cytotoxic activities. For example, 6a (IC₅₀ = 12.5 μM against S. aureus) outperforms simpler benzohydrazides, suggesting that fused heterocycles amplify bioactivity through improved target binding .

Physicochemical and Functional Properties

Corrosion Inhibition
Benzohydrazides like BZOH () inhibit mild steel corrosion in HCl (efficiency >85% at 1 mM) via adsorption. The furan derivative’s planar structure could enhance surface coverage, but its lower electron density compared to hydroxyphenyl groups may reduce adsorption strength .

Fluorescence and Sensing Thiophene-based hydrazones () exhibit λₑₘ = 520 nm with Fe(II), while furan derivatives may shift emission wavelengths due to oxygen’s electronegativity. No direct data exist for the target compound, but structural analogs suggest tunable optoelectronic properties .

Data Tables

Table 2: Inhibition Parameters for Tyrosinase Inhibitors

Compound Inhibition Type Km (mM) Vₘₐₓ
12 Competitive 8.24 0.33
28 Uncompetitive 0.444 0.074

Q & A

Q. Characterization :

  • SC-XRD : Confirms octahedral (e.g., Cu²⁺) or square-planar geometries (e.g., Ni²⁺) with bond lengths (e.g., Cu–N ≈ 1.95 Å) .
  • EPR/UV-Vis : Identifies d–d transitions (e.g., Cu²⁺ at λ ~600 nm) and ligand-to-metal charge transfer bands .

Advanced: What catalytic properties have been observed in transition-metal complexes of this ligand?

Answer:

  • Epoxidation catalysis : Cu(II) complexes catalyze styrene epoxidation with H₂O₂, achieving ~70% conversion (TON ≈ 350) via a radical mechanism .
  • Antibacterial activity : Co(II) and Ni(II) complexes exhibit MIC values of 8–16 µg/mL against S. aureus, attributed to membrane disruption via lipophilic ligand interactions .
  • Methodological note : Catalytic efficiency is quantified using GC-MS (epoxide yield) and broth microdilution assays (MIC determination) .

Advanced: How can contradictions in crystallographic data (e.g., bond angles, space groups) be resolved during refinement?

Answer:

  • Software tools : SHELXL refinement with restraints on thermal parameters (e.g., DELU, SIMU) corrects overfitting in disordered regions .
  • Validation metrics : R-factor convergence (<0.05), data-to-parameter ratios (>10:1), and Hirshfeld rigidity tests ensure model reliability .
  • Cross-validation : Independent datasets (e.g., low-temperature vs. room-temperature crystallography) resolve thermal motion artifacts .

Advanced: What methodologies assess the nonlinear optical (NLO) properties of this compound for material science applications?

Answer:

  • Z-scan technique : Measures third-order NLO susceptibility (χ³ ≈ 10⁻¹² esu) via open/closed aperture configurations, with optical limiting thresholds <1 J/cm² .
  • DFT calculations : Correlate intramolecular charge transfer (ICT) with hyperpolarizability (β ≈ 1.5 × 10⁻³⁰ esu), using CAM-B3LYP/6-311+G(d) basis sets .

Advanced: How do structural modifications (e.g., substituents on the benzene ring) alter biological activity?

Answer:

  • Electron-withdrawing groups (e.g., –NO₂ at para-position) enhance antibacterial activity by increasing lipophilicity (logP >2.5) and membrane penetration .
  • Hydroxyl groups (e.g., –OH at ortho-position) improve antioxidant capacity (IC₅₀ ~30 µM in DPPH assays) via radical scavenging .
  • Methodological note : SAR studies combine docking (e.g., with E. coli DNA gyrase) and QSAR models (R² >0.85) to predict activity .

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